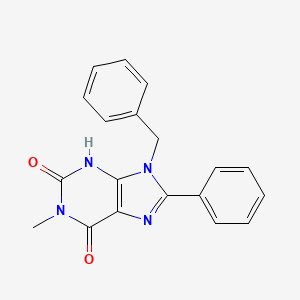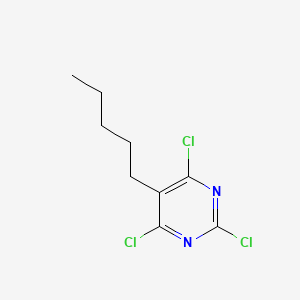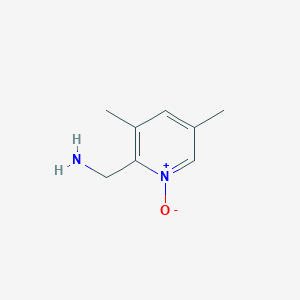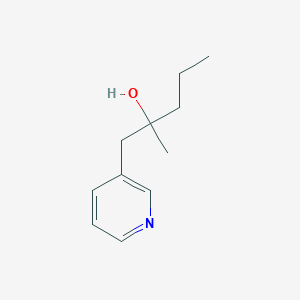![molecular formula C7H14N2O2 B13997966 1,4-Dioxa-8-azaspiro[4.5]decan-8-amine](/img/structure/B13997966.png)
1,4-Dioxa-8-azaspiro[4.5]decan-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dioxa-8-azaspiro[4.5]decan-8-amine is a heterocyclic compound with a unique spirocyclic structure. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound has a molecular formula of C₇H₁₃NO₂ and a molar mass of 143.19 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dioxa-8-azaspiro[4.5]decan-8-amine can be synthesized through several methods. One common synthetic route involves the reaction of 2-piperazinone with [4,5’-bithiazole]-2-carbonyl chloride . The reaction typically requires specific conditions, such as controlled temperature and the presence of a base to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dioxa-8-azaspiro[4.5]decan-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,4-Dioxa-8-azaspiro[4.5]decan-8-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,4-Dioxa-8-azaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets. For instance, as a σ1 receptor ligand, it binds to the σ1 receptor, modulating its activity and influencing various cellular pathways . This interaction can lead to changes in neurotransmitter release, ion channel function, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Piperidone ethylene acetal: A structurally related compound with similar chemical properties.
1,4-Dioxa-8-azaspiro[4.5]decane: Another spirocyclic compound with comparable applications.
Uniqueness
1,4-Dioxa-8-azaspiro[4.5]decan-8-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to act as a σ1 receptor ligand sets it apart from other similar compounds, making it valuable for research in medicinal chemistry and pharmacology .
Eigenschaften
Molekularformel |
C7H14N2O2 |
|---|---|
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-amine |
InChI |
InChI=1S/C7H14N2O2/c8-9-3-1-7(2-4-9)10-5-6-11-7/h1-6,8H2 |
InChI-Schlüssel |
JMYGJDAUVORJHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC12OCCO2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(4-Methoxyphenyl)-2-phenylethyl]-1-methylpiperidin-1-ium](/img/structure/B13997899.png)
![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997900.png)

![[Bis(4-nitrophenyl)methylidene]hydrazine](/img/structure/B13997910.png)



![3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide](/img/structure/B13997933.png)
![2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol](/img/structure/B13997937.png)


![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-ethylbenzamide](/img/structure/B13997954.png)

